6-Bromo-2-cyclobutylpyridazin-3(2H)-one
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Overview
Description
6-Bromo-2-cyclobutylpyridazin-3(2H)-one is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of a bromine atom at the 6-position and a cyclobutyl group at the 2-position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-cyclobutylpyridazin-3(2H)-one typically involves the following steps:
Bromination: The bromine atom is introduced at the 6-position of the pyridazine ring using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Cyclization: The final step involves the cyclization of the intermediate compounds to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-cyclobutylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cycloaddition Reactions: The cyclobutyl group can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-2-cyclobutylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-cyclobutylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The exact pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Cyclobutylpyridazin-3(2H)-one: Lacks the bromine atom at the 6-position.
6-Bromo-2-methylpyridazin-3(2H)-one: Contains a methyl group instead of a cyclobutyl group at the 2-position.
6-Chloro-2-cyclobutylpyridazin-3(2H)-one: Contains a chlorine atom instead of a bromine atom at the 6-position.
Uniqueness
6-Bromo-2-cyclobutylpyridazin-3(2H)-one is unique due to the combination of the bromine atom and the cyclobutyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
6-Bromo-2-cyclobutylpyridazin-3(2H)-one is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H10BrN3O
- Molecular Weight : 244.1 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
Biological Activity Overview
Activity Type | Description |
---|---|
Antimicrobial | Exhibits activity against certain bacteria and fungi. |
Anti-inflammatory | Reduces inflammation in various animal models. |
Anticancer | Demonstrates cytotoxic effects on cancer cell lines in vitro. |
Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress. |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluating the antimicrobial properties of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating promising potential as an antimicrobial agent . -
Anti-inflammatory Effects :
In a rodent model of induced inflammation, the compound significantly reduced paw edema compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells, suggesting that this compound may exert anti-inflammatory effects through modulation of cytokine release . -
Anticancer Properties :
Research conducted on various cancer cell lines demonstrated that this compound induces apoptosis in HeLa and MCF-7 cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming its role in promoting cell death . -
Neuroprotective Effects :
A neuroprotection study highlighted that the compound protects against glutamate-induced excitotoxicity in neuronal cultures. The results showed a reduction in lactate dehydrogenase (LDH) release, indicating cellular integrity preservation under stress conditions .
Properties
IUPAC Name |
6-bromo-2-cyclobutylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-4-5-8(12)11(10-7)6-2-1-3-6/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLCBVCSTUMYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C(=O)C=CC(=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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